molecular formula C6H9F2N B13539499 (2,2-Difluorospiro[2.2]pentan-1-yl)methanamine

(2,2-Difluorospiro[2.2]pentan-1-yl)methanamine

Cat. No.: B13539499
M. Wt: 133.14 g/mol
InChI Key: DYRUXJMNGZTDDA-UHFFFAOYSA-N
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Description

(2,2-Difluorospiro[2.2]pentan-1-yl)methanamine is a fluorinated organic compound known for its unique spirocyclic structure. The presence of fluorine atoms in the molecule enhances its chemical stability and reactivity, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluorospiro[2.2]pentan-1-yl)methanamine typically involves the reaction of a spirocyclic precursor with fluorinating agents. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms into the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluorospiro[2.2]pentan-1-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorine atoms in the molecule can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(2,2-Difluorospiro[2.2]pentan-1-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound’s stability and reactivity make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,2-Difluorospiro[2.2]pentan-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the molecule can form strong bonds with target molecules, influencing their structure and function. This interaction can lead to various biological and chemical effects, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine: A structurally similar compound with different functional groups.

    (2,2-Difluorospiro[2.2]pentan-1-yl)methanesulfonyl chloride: Another fluorinated spirocyclic compound with a sulfonyl chloride group.

Uniqueness

(2,2-Difluorospiro[22]pentan-1-yl)methanamine is unique due to its specific spirocyclic structure and the presence of fluorine atoms

Properties

Molecular Formula

C6H9F2N

Molecular Weight

133.14 g/mol

IUPAC Name

(2,2-difluorospiro[2.2]pentan-1-yl)methanamine

InChI

InChI=1S/C6H9F2N/c7-6(8)4(3-9)5(6)1-2-5/h4H,1-3,9H2

InChI Key

DYRUXJMNGZTDDA-UHFFFAOYSA-N

Canonical SMILES

C1CC12C(C2(F)F)CN

Origin of Product

United States

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